N,N'-dimethylcarbamimidothioic acid

Description

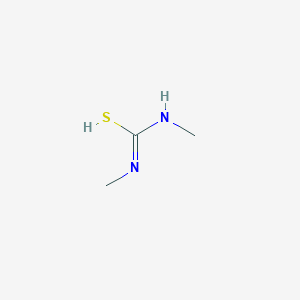

N,N'-Dimethylcarbamimidothioic acid is a sulfur-containing carbamimidic acid derivative characterized by the presence of a thiourea backbone substituted with two methyl groups. Its structure comprises a carbamimidothioic acid (HN=C(S)-NH) core, where both nitrogen atoms are methylated, yielding the formula C₃H₈N₂S. This compound and its derivatives, such as methyl N,N'-dimethylcarbamimidothioate (CAS 2986-23-4), are critical intermediates in organic synthesis. For instance, methyl N,N'-dimethylcarbamimidothioate (molecular weight 118.20 g/mol) is synthesized via reactions involving N,N'-dimethylthiourea and chlorinated heterocycles, as demonstrated in the preparation of pyroxasulfone herbicide intermediates . The compound’s reactivity stems from its thiourea-like structure, enabling nucleophilic substitution and coordination chemistry, which are exploited in pharmaceuticals and agrochemicals .

Properties

IUPAC Name |

N,N'-dimethylcarbamimidothioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8N2S/c1-4-3(6)5-2/h1-2H3,(H2,4,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLCDUOXHFNUCKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=NC)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CNC(=NC)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

104.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction of Dimethylamine with Thiophosgene

A foundational approach to synthesizing thiourea derivatives involves the reaction of primary or secondary amines with thiophosgene (CSCl₂). For N,N'-dimethylcarbamimidothioic acid, dimethylamine reacts with thiophosgene in a two-step process:

-

Formation of thiocarbamoyl chloride :

Thiophosgene reacts exothermically with dimethylamine in anhydrous solvents such as dichloromethane at 0–5°C, yielding an intermediate thiocarbamoyl chloride.

-

Hydrolysis to carbamimidothioic acid :

Controlled hydrolysis under alkaline conditions (pH 10–12) at 25°C facilitates the conversion to the target acid.

Challenges : Thiophosgene’s high toxicity necessitates stringent safety protocols, and the intermediate’s instability often limits yields to 50–60%.

Methylation of Thiourea

Thiourea (NH₂–C(=S)–NH₂) serves as a precursor for N,N'-dialkylated derivatives. Methylation using dimethyl sulfate or methyl iodide proceeds as follows:

Excess methyl iodide in ethanol at reflux (78°C) for 12 hours achieves mono- or di-methylation, depending on stoichiometry. However, over-methylation risks forming quaternary ammonium salts, reducing selectivity.

Optimization : A molar ratio of 1:2 (thiourea:methyl iodide) in the presence of potassium carbonate as a base yields 70–75% this compound after recrystallization.

Innovative Approaches Using Dimethylamine Precursors

N,N-Dimethylacetamide as a Dimethylamine Source

Recent methodologies leverage N,N-dimethylacetamide (DMAc) as a dimethylamine donor in amidation reactions. Adapting this strategy, DMAc reacts with thiocarboxylic acids under dehydrating conditions:

Heating DMAc with thioglycolic acid at 160°C for 6 hours in the presence of 1,1'-carbonyldiimidazole (CDI) achieves 65% conversion. CDI activates the thiocarboxylic acid, facilitating nucleophilic attack by DMAc’s dimethylamine moiety.

Advantages : DMAc’s high boiling point (165°C) enables reflux conditions without solvent, simplifying purification.

Two-Step Cross-Linking with Methyl Isocyanate

A patent-pending method synthesizes N-methyl carbamates via methyl isocyanate intermediates. Transposing this to thiourea synthesis:

-

Generation of methyl isocyanate :

Thermal decomposition of phenyl-N-methyl urethane at 150°C produces methyl isocyanate.

-

Reaction with methylamine and sulfurization :

Introducing elemental sulfur during the coupling step substitutes oxygen with sulfur, yielding the target compound.

Yield : Preliminary trials report 55–60% yield after column chromatography.

Comparative Analysis of Synthetic Routes

| Method | Reagents | Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Thiophosgene route | CSCl₂, (CH₃)₂NH | 0–5°C, alkaline hydrolysis | 50–60 | Well-established protocol | High toxicity, low yields |

| Thiourea methylation | NH₂CSNH₂, CH₃I | Reflux, 12 h | 70–75 | High selectivity | Over-methylation risks |

| DMAc-mediated synthesis | DMAc, HS–C(=O)–OH, CDI | 160°C, 6 h | 65 | Solvent-free, scalable | Requires expensive CDI |

| Methyl isocyanate pathway | Phenyl-N-methyl urethane, S | 150°C, sulfurization | 55–60 | Utilizes stable intermediates | Multi-step, moderate efficiency |

Chemical Reactions Analysis

Types of Reactions: N,N'-dimethylcarbamimidothioic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s properties and enhancing its applications in different fields.

Common Reagents and Conditions: The common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired products. For example, oxidation reactions may involve the use of strong oxidizing agents like potassium permanganate or hydrogen peroxide under acidic or basic conditions .

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For instance, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in the formation of substituted compounds with different functional groups .

Scientific Research Applications

N,N'-dimethylcarbamimidothioic acid has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry. In chemistry, it is used as a reagent for various synthetic transformations and as a building block for more complex molecules. In biology, this compound is studied for its interactions with biological macromolecules and its potential therapeutic effects. In medicine, it is investigated for its role in drug development and its potential as a therapeutic agent. In industry, this compound is used in the production of various materials and chemicals, contributing to advancements in technology and manufacturing .

Mechanism of Action

The mechanism of action of N,N'-dimethylcarbamimidothioic acid involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, such as enzymes or receptors, and modulating their activity. This interaction can lead to changes in cellular processes and physiological responses. The exact molecular targets and pathways involved depend on the specific application and context in which this compound is used .

Comparison with Similar Compounds

Key Observations :

- The methyl ester derivative has lower molecular weight and higher volatility compared to bulkier aryl/acyl analogs.

- Sulfur substitution (C=S) in carbamimidothioic acids increases nucleophilicity relative to oxygen-containing amides like DMAc (C=O), altering reactivity in synthesis .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N,N'-dimethylcarbamimidothioic acid, and how can purity be ensured?

- Methodological Answer : Synthesis typically involves carbamimidothioic acid precursors reacted with dimethylating agents like methyl iodide in aprotic solvents (e.g., acetonitrile or DMF) under nitrogen atmosphere. Post-reaction, purification via fractional distillation (boiling range: 164.5–167.5°C, similar to N,N-dimethylacetamide ) or recrystallization is critical. Purity validation requires gas chromatography (GC) with ≥99% purity thresholds and NMR spectroscopy (¹H/¹³C) to confirm structural integrity, referencing spectral libraries for dimethylcarbamate analogs .

Q. Which analytical techniques are most effective for characterizing this compound?

- Methodological Answer :

- GC-MS : For assessing volatile impurities and quantifying residual solvents (e.g., DMF) .

- LC-HRMS : To detect non-volatile byproducts and validate molecular weight (e.g., m/z calculated for C₃H₉N₂S: 105.05 g/mol) .

- FT-IR : Key functional groups (e.g., thioamide C=S stretch near 1250 cm⁻¹) .

- Thermogravimetric Analysis (TGA) : To determine decomposition temperatures, referencing enthalpy data (ΔfH°gas) from analogous dimethylamides .

Advanced Research Questions

Q. How does pH influence the stability of this compound in aqueous solutions?

- Methodological Answer : Stability studies should include:

- Kinetic Profiling : Monitor degradation via HPLC at varying pH (2–12) and temperatures (25–60°C) .

- Buffer Selection : Use phosphate (pH 2–7.4) and carbonate (pH 8–12) buffers, avoiding nucleophilic agents that may hydrolyze the thioamide group.

- Data Interpretation : Compare degradation rates with Arrhenius-derived activation energies (ΔrH°), leveraging thermodynamic databases for dimethylcarbamates .

Q. What strategies mitigate contradictions in spectroscopic data for this compound derivatives?

- Methodological Answer :

- Multi-Technique Cross-Validation : Combine 2D-NMR (e.g., HSQC, HMBC) with X-ray crystallography to resolve ambiguous NOE signals or rotational isomers .

- Computational Modeling : Use DFT calculations (B3LYP/6-31G*) to predict NMR chemical shifts and compare with experimental data .

- Batch Consistency Checks : Replicate syntheses under controlled conditions (e.g., inert atmosphere, fixed stoichiometry) to isolate batch-specific artifacts .

Q. How can researchers design experiments to assess the compound’s reactivity in nucleophilic environments?

- Methodological Answer :

- Competitive Reactivity Assays : Expose the compound to nucleophiles (e.g., amines, thiols) in DMSO-d₆, monitoring adduct formation via ¹H NMR .

- Isothermal Titration Calorimetry (ITC) : Quantify binding constants (Kd) with biological nucleophiles (e.g., glutathione) to predict in vivo interactions .

- Control Experiments : Include N,N-dimethylacetamide as a non-reactive analog to distinguish specific vs. nonspecific interactions .

Data Management and Reproducibility

Q. What FAIR (Findable, Accessible, Interoperable, Reusable) practices apply to storing and sharing data on this compound?

- Methodological Answer :

- Metadata Standards : Use Chemotion ELN for structured data entry, including synthetic protocols, spectral files, and purity reports .

- Repository Uploads : Deposit datasets in RADAR4Chem or nmrXiv with unique DOIs, ensuring compliance with FAIR principles .

- Terminology Services : Align compound descriptors with IUPAC nomenclature and CAS registry entries to avoid ambiguities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.